Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate
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Overview
Description
Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate is an organic compound with the molecular formula C14H24O3 It is characterized by the presence of a hydroxyl group, two methyl groups, and a conjugated diene system within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 3-hydroxy-6,10-dimethylundeca-6,10-dienoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-6,10-dimethylundeca-6,10-dienoate.
Reduction: Formation of methyl 3-hydroxy-6,10-dimethylundecanoate.
Substitution: Formation of methyl 3-chloro-6,10-dimethylundeca-6,10-dienoate.
Scientific Research Applications
Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-: Similar structure with a ketone group instead of a hydroxyl group.
Geranyl acetone: Another compound with a similar diene system but different functional groups.
Uniqueness
Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate is unique due to the presence of both a hydroxyl group and a conjugated diene system, which confer distinct chemical and biological properties
Properties
CAS No. |
820244-98-2 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate |
InChI |
InChI=1S/C14H24O3/c1-11(2)6-5-7-12(3)8-9-13(15)10-14(16)17-4/h7,13,15H,1,5-6,8-10H2,2-4H3 |
InChI Key |
AYXQWHQODOLVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)CCC(CC(=O)OC)O |
Origin of Product |
United States |
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